Cas no 177477-60-0 (3-methoxy-1-N-methylbenzene-1,2-diamine)

3-Methoxy-1-N-methylbenzene-1,2-diamine is a diamine derivative featuring a methoxy substituent at the 3-position and an N-methyl group on one of the amine functionalities. This compound is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds, dyes, and pharmaceutical intermediates. Its structural features, including the electron-donating methoxy group and the methylated amine, enhance its reactivity in electrophilic substitution and condensation reactions. The compound is typically handled under inert conditions due to the sensitivity of aromatic diamines to oxidation. It is valued for its potential in constructing complex molecular frameworks with applications in medicinal chemistry and materials science.
3-methoxy-1-N-methylbenzene-1,2-diamine structure
177477-60-0 structure
Product name:3-methoxy-1-N-methylbenzene-1,2-diamine
CAS No:177477-60-0
MF:C8H12N2O
MW:152.19368
CID:112620
PubChem ID:10606936

3-methoxy-1-N-methylbenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, 3-methoxy-N1-methyl-
    • 3-?methoxy-?N1-?methyl-1,?2-?Benzenediamine
    • 3-methoxy-1-N-methylbenzene-1,2-diamine
    • 3-methoxy-N1-methyl-1,2-benzenediamine
    • 3-methoxy-N1-methylbenzene-1,2-diamine
    • 1,2-Benzenediamine, 3-methoxy-N1-methyl-
    • SCHEMBL194451
    • SB76485
    • FT-0719030
    • AKOS027400699
    • EN300-139119
    • OHQHGTZJKCAWDK-UHFFFAOYSA-N
    • 177477-60-0
    • 1,2-benzenediamine,3-methoxy-n1-methyl-
    • CHA47760
    • 2-amino-3-methoxy-N-methylaniline
    • Z1255401544
    • DA-25537
    • G73791
    • Inchi: InChI=1S/C8H12N2O/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,10H,9H2,1-2H3
    • InChI Key: OHQHGTZJKCAWDK-UHFFFAOYSA-N
    • SMILES: COC1C=CC=C(NC)C=1N

Computed Properties

  • Exact Mass: 152.09506
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 284.9±30.0 °C at 760 mmHg
  • Flash Point: 126.1±24.6 °C
  • PSA: 47.28
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-methoxy-1-N-methylbenzene-1,2-diamine Security Information

3-methoxy-1-N-methylbenzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-139119-5.0g
3-methoxy-N1-methylbenzene-1,2-diamine
177477-60-0 94%
5.0g
$2277.0 2023-07-06
Enamine
EN300-139119-1.0g
3-methoxy-N1-methylbenzene-1,2-diamine
177477-60-0 94%
1.0g
$785.0 2023-07-06
Enamine
EN300-139119-250mg
3-methoxy-N1-methylbenzene-1,2-diamine
177477-60-0 94.0%
250mg
$389.0 2023-09-30
Enamine
EN300-139119-10000mg
3-methoxy-N1-methylbenzene-1,2-diamine
177477-60-0 94.0%
10000mg
$3376.0 2023-09-30
A2B Chem LLC
AE96416-100mg
3-Methoxy-1-n-methylbenzene-1,2-diamine
177477-60-0 94%
100mg
$322.00 2024-04-20
A2B Chem LLC
AE96416-250mg
3-Methoxy-1-n-methylbenzene-1,2-diamine
177477-60-0 94%
250mg
$445.00 2024-04-20
A2B Chem LLC
AE96416-5g
3-Methoxy-1-n-methylbenzene-1,2-diamine
177477-60-0 94%
5g
$2432.00 2024-04-20
A2B Chem LLC
AE96416-10g
3-Methoxy-1-n-methylbenzene-1,2-diamine
177477-60-0 94%
10g
$3589.00 2024-04-20
Enamine
EN300-139119-50mg
3-methoxy-N1-methylbenzene-1,2-diamine
177477-60-0 94.0%
50mg
$182.0 2023-09-30
Aaron
AR00ANVW-500mg
1,2-Benzenediamine, 3-methoxy-N1-methyl-
177477-60-0 94%
500mg
$868.00 2023-12-14

Additional information on 3-methoxy-1-N-methylbenzene-1,2-diamine

3-Methoxy-1-N-methylbenzene-1,2-diamine (CAS No. 177477-60-0): Properties, Applications, and Market Insights

3-Methoxy-1-N-methylbenzene-1,2-diamine (CAS No. 177477-60-0) is a specialized aromatic diamine compound with significant relevance in organic synthesis and pharmaceutical research. This compound, also known as N-methyl-3-methoxy-o-phenylenediamine, features a methoxy group and a methyl-substituted amino group on a benzene ring, making it a versatile intermediate for various chemical transformations.

The molecular structure of 3-methoxy-1-N-methylbenzene-1,2-diamine contributes to its unique chemical properties. With a molecular formula of C8H12N2O and a molecular weight of 152.19 g/mol, this compound exhibits moderate solubility in polar organic solvents like ethanol and acetone, while being less soluble in water. Researchers value this diamine derivative for its electron-donating characteristics, which influence its reactivity in coupling reactions and heterocycle formation.

In pharmaceutical applications, 3-methoxy-1-N-methylbenzene-1,2-diamine serves as a key building block for the synthesis of various bioactive molecules. Recent studies highlight its potential in developing novel central nervous system (CNS) agents and antioxidant compounds, aligning with current research trends in neurodegenerative disease treatment. The compound's structural features make it particularly valuable for creating molecules with improved blood-brain barrier permeability.

The material science field has shown growing interest in CAS 177477-60-0 for polymer modification applications. Its diamine functionality enables participation in polycondensation reactions, potentially leading to novel polyimide or polyurethane materials with enhanced thermal stability. This aligns with the industry's focus on developing high-performance polymers for electronics and aerospace applications.

From a synthetic chemistry perspective, N-methyl-3-methoxy-o-phenylenediamine offers several advantages. The methoxy group provides steric and electronic effects that can influence reaction regioselectivity, while the methylated amino group offers protection against unwanted side reactions. These characteristics make it valuable for constructing complex molecular architectures in medicinal chemistry programs.

Market analysis indicates steady demand for 3-methoxy-1-N-methylbenzene-1,2-diamine, particularly from pharmaceutical and specialty chemical manufacturers. The compound's niche applications contribute to its premium pricing in the fine chemicals market. Current production methods focus on efficient catalytic processes that minimize waste generation, reflecting the chemical industry's commitment to green chemistry principles.

Quality control of CAS 177477-60-0 typically involves advanced analytical techniques such as HPLC and GC-MS to ensure high purity standards. The compound is generally stable under recommended storage conditions (cool, dry environments protected from light), though like many aromatic amines, it may show sensitivity to prolonged exposure to oxygen.

Recent patent literature reveals innovative applications of 3-methoxy-1-N-methylbenzene-1,2-diamine in organic electronic materials. Researchers are exploring its derivatives as potential components in organic semiconductors and photovoltaic materials, tapping into the growing renewable energy sector. This development direction responds to increasing global interest in sustainable energy solutions.

Safety considerations for handling 3-methoxy-1-N-methylbenzene-1,2-diamine follow standard laboratory protocols for aromatic amines. While not classified as highly hazardous, proper personal protective equipment (gloves, goggles) and adequate ventilation are recommended during manipulation. The compound's environmental profile is currently under study as part of broader chemical sustainability assessments.

The future outlook for 3-methoxy-1-N-methylbenzene-1,2-diamine appears promising, with potential expansion into new application areas. Ongoing research in bioconjugation chemistry and targeted drug delivery systems may create additional demand for this versatile building block. As synthetic methodologies continue to advance, the compound's role in complex molecule construction is expected to grow.

For researchers sourcing CAS 177477-60-0, quality verification through comprehensive analytical data (NMR, mass spectrometry) remains crucial. The compound is typically available from specialty chemical suppliers in various quantities, with custom synthesis options for large-scale requirements. Current market trends suggest increasing interest in chiral derivatives of this diamine for asymmetric synthesis applications.

In conclusion, 3-methoxy-1-N-methylbenzene-1,2-diamine represents an important intermediate with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovative applications in pharmaceuticals, materials science, and specialty organic synthesis. As research into advanced functional materials progresses, this compound is likely to maintain its relevance in cutting-edge chemical development.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd